Benzene, 1,2-dibromo-4,5-diethoxy-
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Overview
Description
Benzene, 1,2-dibromo-4,5-diethoxy-: is an organic compound with the molecular formula C10H12Br2O2 It is a derivative of benzene, where two bromine atoms and two ethoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-dibromo-4,5-diethoxy- typically involves the bromination of 1,2-diethoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: Industrial production of Benzene, 1,2-dibromo-4,5-diethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-dibromo-4,5-diethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dihydro derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include the dihydro derivative of the compound.
Scientific Research Applications
Benzene, 1,2-dibromo-4,5-diethoxy- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,2-dibromo-4,5-diethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, allowing the compound to react with nucleophiles. The ethoxy groups influence the reactivity and stability of the compound, making it suitable for various applications.
Comparison with Similar Compounds
- Benzene, 1,4-dibromo-2,5-diethoxy-
- Benzene, 1,2-dibromo-4,5-dimethoxy-
- Benzene, 1,4-dibromo-
Comparison: Benzene, 1,2-dibromo-4,5-diethoxy- is unique due to the presence of both bromine and ethoxy groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the ethoxy groups enhance its solubility and stability, making it more versatile in various chemical reactions and applications.
Biological Activity
Benzene, 1,2-dibromo-4,5-diethoxy- is a brominated aromatic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of Benzene, 1,2-dibromo-4,5-diethoxy- typically involves bromination reactions of diethoxybenzene derivatives. The methodology often includes the use of bromine in the presence of solvents such as concentrated hydrochloric acid to achieve selective halogenation at specific positions on the benzene ring. This approach allows for the introduction of bromine atoms at the 1 and 2 positions of the benzene ring while maintaining the integrity of the diethoxy groups at the 4 and 5 positions.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory properties of various brominated compounds similar to Benzene, 1,2-dibromo-4,5-diethoxy-. For example, novel bromophenol derivatives exhibited significant inhibition against key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). The inhibition constants (Ki values) for these compounds ranged from 2.53 nM to 25.67 nM for hCA I and from 1.63 nM to 15.05 nM for hCA II, indicating their potential therapeutic applications in treating conditions like glaucoma and Alzheimer's disease .
Antioxidant Properties
Brominated compounds have also been studied for their antioxidant activities. For instance, several derivatives isolated from marine algae have shown significant free radical scavenging activities. The antioxidant capacity is crucial in mitigating oxidative stress-related diseases .
Case Studies
- Antidiabetic Activity : Research has demonstrated that certain dibromo derivatives possess antidiabetic properties by inhibiting aldose reductase, an enzyme implicated in diabetic complications. This suggests that Benzene, 1,2-dibromo-4,5-diethoxy- could potentially be explored for similar therapeutic effects .
- Cytotoxicity : Investigations into the cytotoxic effects of bromophenols have revealed their ability to induce apoptosis in cancer cell lines. For instance, compounds derived from red algae have been shown to exhibit cytotoxicity against various cancer types .
- Microbial Activity : Some brominated compounds have demonstrated antimicrobial properties against a range of pathogens. This activity could be attributed to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes within bacteria .
Comparative Analysis of Biological Activities
Activity Type | Inhibition Constant (Ki) | Potential Applications |
---|---|---|
AChE Inhibition | 6.54 ± 1.03 nM | Alzheimer’s disease treatment |
CA I Inhibition | 2.53 ± 0.25 nM | Antiglaucoma drugs |
CA II Inhibition | 15.05 ± 1.07 nM | Diuretics and antiobesity treatments |
Antioxidant Activity | Varies by compound | Protection against oxidative stress |
Cytotoxicity | Varies by cancer type | Cancer therapy |
Properties
CAS No. |
118132-02-8 |
---|---|
Molecular Formula |
C10H12Br2O2 |
Molecular Weight |
324.01 g/mol |
IUPAC Name |
1,2-dibromo-4,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Br2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
PKWYUQFIMHXESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1OCC)Br)Br |
Origin of Product |
United States |
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